molecular formula C13H18Cl2N2 B1345525 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine CAS No. 39577-43-0

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Cat. No.: B1345525
CAS No.: 39577-43-0
M. Wt: 273.2 g/mol
InChI Key: NDQKGEFMUGSRNS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 3-chlorophenyl group and a 3-chloropropyl group attached to the piperazine ring

Mechanism of Action

Target of Action

The primary target of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is the serotonin system . This compound has been shown to interact with 5-HT2 receptors , which are a subtype of serotonin receptors .

Mode of Action

This compound acts as an agonist at the 5-HT2 receptors . This means that it binds to these receptors and activates them, mimicking the effects of serotonin. This leads to a series of intracellular events, including the release of calcium from intracellular stores and the activation of protein kinases .

Biochemical Pathways

The activation of 5-HT2 receptors by this compound triggers several downstream effects. These include the activation of phospholipase C , which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C . These events can lead to changes in gene expression and the modulation of neuronal excitability .

Pharmacokinetics

Like other piperazine derivatives, it is likely to be well-absorbed after oral administration and to undergo extensive metabolism in the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach and individual differences in liver enzyme activity .

Result of Action

The activation of 5-HT2 receptors by this compound can have various effects at the molecular and cellular level. For example, it has been shown to induce cortical reorganization in rats with spinal cord injury, leading to increases in weight-supported stepping . It may also modulate the behavioral and neurochemical effects of cocaine .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its effects may be enhanced or diminished by the presence of other drugs that affect the serotonin system . Its stability and efficacy may also be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the serotonin 2C receptor, influencing neurotransmitter release and uptake. The nature of these interactions often involves binding to receptor sites, leading to either inhibition or activation of the receptor’s function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, in neuronal cells, it can alter the signaling pathways associated with serotonin, leading to changes in mood and behavior . Additionally, it has been shown to impact the expression of genes involved in neurotransmitter synthesis and degradation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, particularly the serotonin 2C receptor, leading to changes in receptor conformation and function. This binding can result in either the inhibition or activation of the receptor, depending on the specific context. Additionally, it can influence enzyme activity, either inhibiting or activating enzymes involved in neurotransmitter metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate neurotransmitter release and uptake without causing significant adverse effects. At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. This interaction can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s metabolism also involves conjugation reactions, leading to the formation of metabolites that can be excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, it can be transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized to cellular compartments such as the endoplasmic reticulum and mitochondria, where it can influence various biochemical processes. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, ensuring its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 1,3-dichloropropane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 1-(3-Chlorophenyl)-4-propylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Lacks the 3-chloropropyl group.

    1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine: Similar structure but with a 4-chlorophenyl group.

    1-(3-Chlorophenyl)-4-propylpiperazine: Lacks the chlorine atom on the propyl group.

Uniqueness

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is unique due to the presence of both the 3-chlorophenyl and 3-chloropropyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables its use in a variety of research applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13/h1,3-4,11H,2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQKGEFMUGSRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192694
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
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Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39577-43-0
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
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Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
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Record name 39577-43-0
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Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
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Record name 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
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Record name 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE
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Synthesis routes and methods I

Procedure details

A 50% sodium hydroxide solution (430.6 g., 5.333 mole) is added dropwise to a stirred solution of 1-(3-chlorophenyl)piperazine hydrochloride (502.0 g., 2.153 mole) and 1-bromo-3-chloropropane (339.0 g., 2.153 mole) in 435 ml. water and 535 ml. acetone while maintaining temperature of 0°-10° C. Stirring is continued for a 16 hr. period at room temperature and the upper organic phase then separated and concentrated under reduced pressure. The remaining residual oil is taken up in 500 ml. acetone, filtered and the filtrate concentrated under reduced pressure to an oily residue which is dissolved in boiling dilute hydrochloric acid (1.67 liter water plus 280 ml. concentrated HCl, 3.36 mole). The oil which initially separates from the cooled acid solution, solidifies on standing and is collected, rinsed with cold water and air dried. Crystallization of this material from water employing activated charcoal affords 438.4 g. (66%) of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride, m.p. 196.5°-198.5° C. The hydrochloride salt is converted to the free base with aqueous 10% sodium hydroxide and recovered by extracting with ether (dried over magnesium sulfate). Concentration of the etheral extract affords 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine free base as an oily residue.
Quantity
430.6 g
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reactant
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502 g
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339 g
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1.67 L
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hydrochloride salt
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Synthesis routes and methods II

Procedure details

To a solution fo 7.36 g. (0.184 mole) of sodium hydroxide in 75 ml. of water and 75 ml. of acetone there is added 17.16 g. (0.074 mole) of 1-(3-chlorophenyl)piperazine hydrochloride and 11.59 g. (0.074 mole) of 1-bromo-3-chloropropane, and the resulting mixture is stirred at 27° for 18 hrs. The organic layer is then separated and concentrated to an oil under reduced pressure. The oil is treated with hot (85°) 6 N HCl until solution is complete, and the resulting solution is filtered and stored at 5° for 18 hrs. The precipitate which forms is collected on a filter to afford 17.52 g. (87%) of the hydrochloride salt of the product, m.p. 198°-200°. Concentration of the mother liquor under reduced pressure and recrystallization of the residue from water affords an additional 1.82 g (9%) of product, m.p. 196°-198°.
Quantity
0.184 mol
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reactant
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reactant
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0.074 mol
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0.074 mol
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hydrochloride salt
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Yield
9%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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